4-[4-(Benzyloxy)phenyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZZUUJDMBZMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390798 | |
| Record name | 4-[4-(Benzyloxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400748-40-5 | |
| Record name | 4-[4-(Benzyloxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Benzyloxy Phenyl Aniline and Its Derivatives
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become a cornerstone in the formation of carbon-nitrogen bonds, offering a versatile and efficient route to aromatic amines. wikipedia.orgnih.gov These methods are particularly valuable for synthesizing complex molecules like 4-[4-(Benzyloxy)phenyl]aniline. nih.gov
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination stands out as a powerful method for the synthesis of aryl amines from aryl halides and amines. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The synthesis of this compound and its derivatives can be efficiently achieved using this approach. For instance, the coupling of benzyloxy-substituted aryl halides with aniline (B41778) derivatives is a key application of this methodology. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky electron-rich phosphine (B1218219) ligand like Xantphos. The choice of base, often a strong, non-nucleophilic one like sodium tert-butoxide, and solvent, such as toluene, are critical for the reaction's success. orgsyn.org
The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org The development of various generations of catalyst systems has expanded the utility of this reaction to a wide range of substrates, including primary and secondary amines. wikipedia.orgnih.gov
Coupling of Benzyloxy-Substituted Aryl Halides with Aniline Derivatives
A practical application of palladium-catalyzed amination is the direct coupling of benzyloxy-substituted aryl halides with aniline or its derivatives. For example, the reaction of a 4-(benzyloxy)phenyl halide with an appropriate aniline derivative in the presence of a palladium catalyst system can directly yield the target molecule. The specific choice of halide (iodide, bromide, or chloride) can influence the reaction conditions, with iodides and bromides generally being more reactive. mit.edu
Research has shown that ligands such as BrettPhos and RuPhos are highly effective for a wide array of C-N cross-coupling reactions, often requiring low catalyst loadings and short reaction times. nih.gov These catalyst systems are robust and can be utilized without the need for a glovebox, making them suitable for both academic and industrial settings. nih.gov For instance, the coupling of N-substituted anilines with aryl chlorides has been successfully demonstrated using the RuPhos ligand system with NaOt-Bu as the base in THF. nih.gov
Multi-Step Synthesis from Precursors
An alternative and widely used approach for the synthesis of this compound involves a multi-step pathway starting from readily available precursors. This method provides a high degree of control over the introduction of different functional groups.
Benzylation of 4-Nitrophenol (B140041) to 4-Benzyloxy Nitrobenzene (B124822)
The initial step in this sequence is the benzylation of 4-nitrophenol. This reaction is typically carried out by treating 4-nitrophenol with benzyl (B1604629) bromide or benzyl chloride in the presence of a base. twasp.inforesearchgate.net A common procedure involves using potassium carbonate as the base in a solvent like dimethylformamide (DMF). twasp.info The reaction proceeds via a nucleophilic substitution where the phenoxide ion, generated in situ, attacks the benzyl halide. This method is known to produce 4-benzyloxy nitrobenzene in high yields. researchgate.net
| Reactants | Reagents | Solvent | Conditions | Product |
| 4-Nitrophenol | Benzyl bromide, Potassium carbonate | DMF | Room temperature, 24 hours | 4-Benzyloxy nitrobenzene |
Table 1: Synthesis of 4-Benzyloxy Nitrobenzene. twasp.info
Reduction of Nitro Group to Amine
The subsequent step involves the reduction of the nitro group in 4-benzyloxy nitrobenzene to an amine, yielding 4-(benzyloxy)aniline (B124853). google.com Several methods are available for this transformation, each with its own advantages.
Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. semanticscholar.org This method is often preferred for its clean reaction profile and high yields. Another approach involves transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like palladium on charcoal. twasp.info
Chemical Reduction with Fe/NH₄Cl: A classical and cost-effective method for nitro group reduction involves the use of iron powder in the presence of an electrolyte like ammonium (B1175870) chloride in a solvent mixture such as ethanol (B145695) and water. semanticscholar.org However, this method can sometimes lead to tedious workup procedures. semanticscholar.org
Chemical Reduction with SnCl₂: Stannous chloride (SnCl₂) is another effective reagent for the reduction of aromatic nitro compounds. semanticscholar.orgresearchgate.net It is known for its mild reaction conditions and tolerance to other functional groups like benzyl ethers and halogens. semanticscholar.orgresearchgate.net The reaction is often performed in ethanol with the addition of concentrated hydrochloric acid. semanticscholar.org
| Starting Material | Reagents | Conditions | Product | Yield |
| 4-Benzyloxy nitrobenzene | Hydrazine hydrate, Pd/C | Ethanol, Reflux | 4-(Benzyloxy)aniline | ~70% twasp.info |
| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂·2H₂O, conc. HCl | Ethanol | 4-Benzyloxy-3-chloroaniline | High Yield semanticscholar.org |
Table 2: Reduction of 4-Benzyloxy Nitrobenzene Derivatives.
Cyclization Reactions involving this compound Moieties
Cyclization reactions are fundamental in organic synthesis for the construction of ring systems. In the context of this compound, these reactions are pivotal for creating a variety of heterocyclic structures, many of which are precursors to or are themselves biologically active molecules.
Fischer Indole (B1671886) Synthesis for Related Indole Derivatives (e.g., Bazedoxifene Precursors)
The Fischer indole synthesis is a classic and versatile method for preparing indoles, discovered by Emil Fischer in 1883. wikipedia.orgirjmets.com The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.comthermofisher.com This method is widely used in the synthesis of various indole derivatives, including those that serve as precursors to important pharmaceuticals. wikipedia.org
A key application of this methodology is in the synthesis of precursors for Bazedoxifene, a selective estrogen receptor modulator (SERM). In this context, a derivative of this compound, specifically 4-(benzyloxy)aniline, can be utilized. The synthesis often begins with the reaction of an appropriate ketone with a substituted phenylhydrazine under acidic conditions to form the indole core. For instance, the reaction of 2-bromo-4'-benzyloxypropiophenone with 4-benzyloxyaniline can lead to the formation of an indole derivative that is a precursor to Bazedoxifene. The cyclization step is crucial and can be optimized by controlling factors such as the choice of acid catalyst (e.g., HCl, H2SO4, polyphosphoric acid, or Lewis acids like BF₃·Et₂O), solvent (e.g., DMF or THF), and temperature to achieve high yields and purity. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring. wikipedia.org
A modified approach, known as the Buchwald modification, employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, further expanding the scope of the Fischer indole synthesis. wikipedia.org
Table 1: Key Features of Fischer Indole Synthesis for Bazedoxifene Precursors
| Feature | Description |
| Reactants | Substituted phenylhydrazine and a ketone (e.g., 2-bromo-4'-benzyloxypropiophenone and 4-benzyloxyaniline). |
| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (BF₃·Et₂O, ZnCl₂, AlCl₃). wikipedia.org |
| Reaction Steps | 1. Formation of a phenylhydrazone from the reaction of a phenylhydrazine and a ketone. wikipedia.org 2. Isomerization to an enamine. wikipedia.org 3. Protonation followed by a ijpbs.comijpbs.com-sigmatropic rearrangement. wikipedia.org 4. Formation of a cyclic aminoacetal. wikipedia.org 5. Elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org |
| Application | Synthesis of indole derivatives as precursors for Bazedoxifene. |
Synthesis of Chalcone (B49325) Analogs
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are naturally occurring compounds and versatile precursors for various heterocyclic compounds. mdpi.comacs.org The synthesis of chalcone analogs involving the this compound moiety typically proceeds through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol (B89426) condensation of an aryl methyl ketone with an aromatic aldehyde. univ-ovidius.roresearchgate.net
In a typical synthesis, 4-(benzyloxy)benzaldehyde (B125253) is reacted with a substituted acetophenone (B1666503) or a heteroaryl methyl ketone in the presence of a base like sodium hydroxide (B78521) or piperidine (B6355638). univ-ovidius.roresearchgate.net For example, the reaction of 4-(benzyloxy)benzaldehyde with various acetophenones in ethanol with aqueous NaOH at room temperature can yield chalcone analogs. univ-ovidius.ro Similarly, piperidine can be used as a catalyst, particularly when reacting with heteroaryl methyl ketones in methanol (B129727) under reflux. univ-ovidius.ro
A series of 4-anilinoquinolinylchalcone derivatives have been synthesized and evaluated for their biological activities. mdpi.com One such derivative, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one, was synthesized from the corresponding 4-anilinoquinoline precursor and 4-methoxyacetophenone. mdpi.com These syntheses highlight the utility of the this compound scaffold in creating complex chalcone structures.
Green chemistry approaches, such as mechanochemical synthesis using a mortar and pestle, have also been employed for the synthesis of chalcones, including (2E)-3-[4-(benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. nih.gov
Table 2: Synthesis of Chalcone Analogs from 4-(Benzyloxy)benzaldehyde
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 4-(Benzyloxy)benzaldehyde | 2'-Nitroacetophenone | NaOH | 96% Ethanol | (E)-3-[4-(Benzyloxy)phenyl]-1-(2-nitrophenyl)prop-2-en-1-one univ-ovidius.ro |
| 4-(Benzyloxy)benzaldehyde | 4-Acetylbenzonitrile | NaOH | 96% Ethanol | 4-{(E)-3-[4-(Benzyloxy)phenyl]prop-2-enoyl}benzonitrile univ-ovidius.ro |
| 4-(Benzyloxy)benzaldehyde | 1-(Furan-2-yl)ethanone | NaOH | 96% Ethanol | (E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one univ-ovidius.ro |
| 4-(Benzyloxy)benzaldehyde | 1-(5-Bromobenzofuran-2-yl)ethanone | Piperidine | Methanol | (E)-1-(5-Bromobenzofuran-2-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one univ-ovidius.ro |
Pyrimido[4,5-b]quinoline Derivative Synthesis
Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. semanticscholar.orgscialert.net The synthesis of these derivatives often involves multi-component reactions, which are efficient for building molecular complexity in a single step. nih.govacs.org
One approach to synthesizing pyrimido[4,5-b]quinolines containing a benzyloxy moiety involves a one-pot, three-component reaction. nih.govacs.org For instance, the reaction of a substituted benzyloxy benzaldehyde (B42025), dimedone, and 6-amino-1,3-dimethyluracil (B104193) can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions at elevated temperatures. nih.govacs.org This method has been used to prepare compounds like 5-(4-(benzyloxy)phenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. nih.govacs.org A variety of catalysts have been explored for this transformation, including both acidic and basic catalysts, with a focus on developing more environmentally friendly and cost-effective methods. nih.govacs.orgresearchgate.net
Another synthetic route starts from 2-aminoquinoline-3-carbonitrile (B177327) derivatives, which can undergo cyclization with various reagents to form the pyrimidine (B1678525) ring. scialert.net For example, refluxing 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile with formamide (B127407) can yield a pyrimido[4,5-b]quinoline derivative. scialert.net
Table 3: Synthesis of a Pyrimido[4,5-b]quinoline Derivative
| Reactants | Catalyst | Conditions | Product |
| 4-(Benzyloxy)benzaldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | DABCO | 90 °C, Solvent-free | 5-(4-(Benzyloxy)phenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione nih.govacs.org |
Benzoxazole (B165842) Formation from 4-Benzyloxy Benzaldehyde
Benzoxazoles are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. ijpbs.comresearchgate.net A common method for their synthesis is the condensation of an o-aminophenol with a carboxylic acid or an aldehyde, followed by cyclization. ijpbs.comacs.org
The synthesis of 2-[4-(benzyloxy)phenyl]-1,3-benzoxazole can be achieved by reacting 2-aminophenol (B121084) with 4-benzyloxy benzaldehyde. ijpbs.com The initial step is the formation of a Schiff base intermediate by refluxing the reactants in ethanol. ijpbs.com This is followed by an oxidative cyclization step to form the benzoxazole ring. ijpbs.comvulcanchem.com Various oxidizing agents can be employed for this purpose, including lead tetraacetate or Dess-Martin periodinane (DMP). ijpbs.comvulcanchem.com
Alternative synthetic strategies include the use of polyphosphoric acid (PPA) to mediate the cyclization of a carboxylic acid derivative with an o-aminophenol. vulcanchem.com Furthermore, various catalytic systems, such as those based on copper, samarium triflate, or N-heterocyclic carbenes (NHCs), have been developed to promote the synthesis of benzoxazoles under milder and more efficient conditions. acs.orgorganic-chemistry.org
Table 4: Synthesis of 2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Conditions | Product |
| 2-Aminophenol | 4-Benzyloxy benzaldehyde | Lead tetraacetate | Reflux in ethanol, followed by oxidative cyclization | 2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole ijpbs.com |
| 2-Aminophenol | Benzaldehyde | Brønsted acidic ionic liquid gel | 130 °C, Solvent-free | 2-Phenyl-1,3-benzoxazole (related example) acs.org |
Synthesis of Azo Dye Derivatives Involving Benzyloxy Phenol (B47542)
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). nih.gov Their synthesis typically involves a diazotization reaction followed by a coupling reaction. nih.govresearchgate.net
The synthesis of azo dyes derived from benzyloxy phenol involves the diazotization of a primary aromatic or heteroaromatic amine, followed by coupling of the resulting diazonium salt with 4-benzyloxyphenol. researchgate.netresearchgate.net The diazotization is usually carried out at low temperatures (0–5 °C) in the presence of an acid, such as nitrosyl sulfuric acid. researchgate.netnih.gov The subsequent coupling reaction with 4-benzyloxyphenol, an electron-rich coupling component, leads to the formation of the azo dye. nih.govresearchgate.net
A series of hetaryl-azophenol dyes have been prepared by coupling various heterocyclic amines with 4-benzyloxyphenol. researchgate.net The structures of these dyes are typically confirmed using spectroscopic techniques like UV-Vis, FT-IR, and ¹H-NMR, as well as elemental analysis. researchgate.net The synthesis of azo compounds can also be a starting point for creating more complex molecules, such as pyrazoline derivatives. ekb.eg For example, an azo dye formed from 3-chloro-4-methylaniline (B146341) and 4-hydroxyacetophenone can be converted to a benzyloxy derivative, which is then used to synthesize pyrazolines. ekb.eg
Table 5: General Synthesis of Azo Dyes from 4-Benzyloxyphenol
| Step | Description | Reagents |
| 1. Diazotization | Formation of a diazonium salt from a primary aromatic or heteroaromatic amine. | Primary amine, Nitrosyl sulfuric acid (or NaNO₂/HCl) researchgate.netnih.gov |
| 2. Coupling | Reaction of the diazonium salt with 4-benzyloxyphenol. | Diazonium salt, 4-Benzyloxyphenol researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a complete picture of the atomic framework of 4-[4-(Benzyloxy)phenyl]aniline.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons within the molecule. The aromatic protons, located on the two phenyl rings, typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 7.4 ppm, appearing as a complex multiplet. A key signature of the benzyloxy group is the singlet corresponding to the methylene (B1212753) (-CH₂-) protons, which is characteristically observed around δ 5.1 ppm. The protons of the amine (NH₂) group often appear as a broad singlet.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.5–7.4 | Multiplet |
| Benzyl (B1604629) CH₂ | ~5.1 | Singlet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) Characterization
Complementing the proton NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The benzyloxy carbon atom gives a characteristic signal in the aliphatic region of the spectrum. The numerous aromatic carbons will appear in the downfield region, typically between 110 and 160 ppm. The exact chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for the differentiation of the substituted and unsubstituted carbons in the phenyl rings.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Parent Ion Identification
In mass spectrometry, this compound will produce a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used. For instance, in a related compound, 3-[3-(Benzyloxy)phenyl]aniline, the parent ion [M+H]⁺ was observed at a mass-to-charge ratio (m/z) of 290. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its identity with high confidence.
Oxidative Degradation Product Identification via LC-MS/MS
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is an essential tool for identifying products formed during the degradation of a compound. In the case of this compound, oxidative degradation could lead to various products. For example, oxidation of the benzyloxy group might yield benzaldehyde (B42025) or benzoic acid. The aniline (B41778) moiety can also be susceptible to oxidation, potentially forming quinone-like structures. LC-MS/MS allows for the separation of these degradation products, and their subsequent fragmentation in the mass spectrometer provides structural information for their identification.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands. Key vibrational modes include the N-H stretching of the primary amine, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and the C-O stretching of the ether linkage. For example, in a similar structure, the amide carbonyl stretch is observed around 1650 cm⁻¹ and the ether C-O stretch is also identifiable.
Table 2: Characteristic FT-IR Absorption Bands for this compound and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H (in CH₂) | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1450-1600 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.
Electronic Absorption Spectroscopy: UV-Visible (UV-Vis)
Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a powerful tool for probing the electronic transitions within a molecule. For derivatives of this compound, such as certain azo dyes, this technique provides valuable insights into their photophysical behavior. researchgate.net
Solvatochromic Properties Analysis in Different Solvents
Solvatochromism describes the change in a substance's color, or more accurately, its UV-Vis absorption spectrum, when dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. academie-sciences.frijcce.ac.ir The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the electronic transitions, leading to shifts in the absorption maxima (λmax). academie-sciences.frijcce.ac.irslideshare.net
In studies of related azo dyes derived from 4-benzyloxyphenol, the solvatochromic properties were investigated by measuring their absorption spectra in various polar solvents. researchgate.net These investigations reveal how the polarity of the solvent affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For instance, in some donor-π-acceptor systems, a bathochromic (red) shift is observed with increasing solvent polarity, indicating that the excited state is more stabilized by the polar solvent than the ground state. academie-sciences.fr
Table 1: Solvatochromic Data for a Related Azo Dye Derived from 4-Benzyloxyphenol in Various Solvents
| Solvent | λmax (nm) |
|---|---|
| Water | Data not available |
| Ethanol (B145695) | Data not available |
| Methanol (B129727) | Data not available |
| Acetonitrile | Data not available |
| Dimethylformamide (DMF) | Data not available |
Effects of Acid, Base, Temperature, and Concentration on Visible Absorption Spectra
The UV-Vis absorption spectrum of this compound and its derivatives can also be influenced by several other factors:
Acid and Base: The addition of an acid or a base can alter the electronic structure of the molecule, particularly for compounds with acidic or basic functional groups like the aniline moiety. smacgigworld.com For aromatic amines, changes in pH can lead to protonation or deprotonation, causing significant shifts in the absorption maxima. slideshare.netsmacgigworld.com Studies on related azo dyes have reported the effects of acid and base on their visible absorption spectra. researchgate.net
Temperature: Changes in temperature can affect the vibrational and rotational energy levels of a molecule, which can lead to changes in the sharpness and position of absorption bands. slideshare.netsmacgigworld.com Generally, lowering the temperature results in sharper, more defined absorption bands. slideshare.net
Concentration: At high concentrations, intermolecular interactions can occur, potentially leading to deviations from the Beer-Lambert law and causing broadening or shifts in the absorption bands. slideshare.net However, for some related dyes, UV-Vis spectra were found to be independent of concentration, indicating that aggregation was negligible under the experimental conditions. academie-sciences.fr
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. Several studies on compounds derived from or related to this compound have utilized elemental analysis to confirm their composition. researchgate.netmdpi.com The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity. google.com
Table 2: Elemental Analysis Data for a Derivative of this compound
| Element | Theoretical % | Found % | Reference |
|---|---|---|---|
| Carbon (C) | 74.02 | 74.38 | mdpi.com |
| Hydrogen (H) | 4.94 | 4.99 | mdpi.com |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.es This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation. uhu-ciqso.es
While a specific single-crystal X-ray structure determination for this compound was not found in the provided search results, the technique has been successfully applied to related compounds. For instance, the crystal structures of benzimidazole (B57391) derivatives synthesized using 4-(benzyloxy)aniline (B124853) have been determined by SC-XRD. researchgate.net These studies reveal the planarity of ring systems and the dihedral angles between different molecular fragments. researchgate.net
The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. berkeley.edu Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. brynmawr.edu The resulting diffraction pattern is then analyzed to solve and refine the crystal structure. uhu-ciqso.esberkeley.edu
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is employed to study the electronic structure and properties of many-body systems, like 4-[4-(Benzyloxy)phenyl]aniline, by focusing on the electron density rather than the complex many-electron wavefunction.
Molecular Geometry Optimization
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. This stable, low-energy conformation is crucial for understanding the molecule's properties and reactivity. For organic molecules like this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to predict bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometric Parameters for Aniline (B41778) Derivatives (Illustrative) (Note: Data for the specific target compound was not found; this table illustrates typical parameters.)
| Parameter | Typical Value (Å/°) | Method/Basis Set |
|---|---|---|
| C-N Bond Length | 1.41 - 1.45 | B3LYP/6-31G* |
| C-C (Aromatic) | 1.38 - 1.42 | B3LYP/6-31G* |
| C-O Bond Length | 1.36 - 1.40 | B3LYP/6-31G* |
| C-N-H Bond Angle | 110 - 115 | B3LYP/6-31G* |
This data is illustrative and not specific to this compound.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For molecules with benzyloxy and aniline moieties, the HOMO is often localized on the electron-rich aniline ring, while the LUMO may be distributed across the biphenyl (B1667301) system. DFT calculations can precisely determine the energies of these orbitals.
Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors (Note: Specific data for this compound is not available in the searched literature. The table structure is provided for when such data becomes available.)
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Ionization Potential | I | -EHOMO | Data not available |
| Electron Affinity | A | -ELUMO | Data not available |
| Chemical Hardness | η | (I - A) / 2 | Data not available |
| Electronegativity | χ | (I + A) / 2 | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the aniline group and the oxygen atom of the benzyloxy group due to the presence of lone pairs of electrons. These regions would be the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential.
Harmonic Oscillator Model of Aromaticity (HOMA) Index Application
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. It is calculated based on the deviation of bond lengths within the ring from an optimal value, which represents a fully aromatic system (like benzene (B151609), with a HOMA value of 1). A HOMA value of 0 indicates a non-aromatic system. The index can be decomposed to analyze the contributions of bond length equalization and bond length elongation.
The application of the HOMA index to the two phenyl rings in this compound would provide a quantitative measure of their aromatic character. It would be expected that both rings exhibit high HOMA values, close to 1, indicating significant aromaticity. Substituents can slightly alter the bond lengths within the rings, leading to minor deviations from the ideal value of 1.
Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method is effective because it provides results that are independent of the choice of the origin of the magnetic vector potential. DFT calculations employing the GIAO method can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules.
By performing a GIAO calculation on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental data serves as a powerful tool for structure verification and assignment of NMR signals. The accuracy of the prediction depends on the level of theory, the basis set, and whether solvent effects are included in the calculation.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Electronic Effects
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). This approach is particularly useful for studying large systems, such as a molecule in a solvent or a ligand in a protein's active site. In a QM/MM simulation, the chemically active part of the system (e.g., the solute) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is described by a simpler MM force field.
To investigate the electronic effects of a solvent on this compound, a QM/MM approach could be employed. The this compound molecule would be defined as the QM region, allowing for an accurate description of its electronic structure and how it is polarized by the environment. The surrounding solvent molecules would be the MM region. This method allows for the study of how intermolecular interactions, such as hydrogen bonding and van der Waals forces, influence the electronic properties and reactivity of the solute molecule. There are different levels of QM/MM coupling, such as mechanical and electronic embedding, with the latter providing a more sophisticated treatment of the electrostatic interactions between the QM and MM regions.
Investigation of Electronic Structure and Non-Covalent Interactions
The molecular structure of this compound, featuring two phenyl rings connected by an aniline nitrogen and a benzyloxy group, allows for a variety of intramolecular non-covalent interactions. These interactions, including C-H···π and π-π stacking, play a crucial role in determining the molecule's conformation and electronic properties.
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and the nature of interatomic interactions. nih.govmanchester.ac.uk A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. nih.gov The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the strength and nature of the chemical bonds. researchgate.net
For this compound, a QTAIM analysis would be expected to identify BCPs for all covalent bonds, as well as for weaker intramolecular non-covalent interactions. The values of ρ and ∇²ρ at the BCPs can distinguish between shared-shell interactions (typical of covalent bonds) and closed-shell interactions (characteristic of non-covalent interactions like hydrogen bonds and van der Waals forces). researchgate.net
In a hypothetical QTAIM analysis of this compound, the following observations would be anticipated:
Covalent Bonds: The C-C, C-N, C-O, and C-H covalent bonds within the molecule would exhibit BCPs with relatively high electron density (ρ) values and negative Laplacian values (∇²ρ < 0). A negative Laplacian indicates a concentration of electron density, which is characteristic of a shared interaction.
Non-Covalent Interactions: Due to the proximity of the phenyl rings and the benzyloxy group, intramolecular C-H···π interactions are plausible. These would be characterized by BCPs with low electron density and positive Laplacian values (∇²ρ > 0), indicating a depletion of electron density at the BCP, typical of closed-shell interactions. chemrxiv.org The interaction between the two phenyl rings could also lead to π-π stacking, which would be similarly characterized by low-density BCPs. nih.gov
Below is an interactive data table presenting hypothetical QTAIM parameters for selected interactions in this compound, based on typical values found in the literature for similar molecular fragments.
| Interaction Type | Bond Path Atoms | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interaction Nature |
| Covalent | C-C (aromatic) | ~0.25 - 0.30 | ~ -0.7 to -0.9 | Shared-shell |
| Covalent | C-N | ~0.20 - 0.25 | ~ -0.5 to -0.7 | Shared-shell |
| Covalent | C-O | ~0.18 - 0.22 | ~ -0.4 to -0.6 | Shared-shell |
| Non-Covalent | C-H···π | ~0.005 - 0.015 | ~ +0.02 to +0.05 | Closed-shell |
| Non-Covalent | π-π stacking | ~0.002 - 0.010 | ~ +0.01 to +0.04 | Closed-shell |
These values are illustrative and would require specific quantum chemical calculations for precise determination.
Interaction Region Indicator (IRI) analysis is a more recent computational method used to visualize and characterize both covalent bonds and non-covalent interactions in real space. chemrxiv.orgd-nb.info IRI is based on the reduced density gradient (RDG), a function of the electron density and its first derivative. researchgate.net The IRI method generates isosurfaces that highlight regions of significant interaction. These surfaces are typically color-mapped according to the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density, which helps to distinguish between different types of interactions. researchgate.net
A theoretical IRI analysis of this compound would provide a clear visual representation of its chemical structure and intramolecular interactions:
Covalent Bonds: Strong, tube-like isosurfaces would appear between all covalently bonded atoms, indicating regions of high electron density accumulation.
Non-Covalent Interactions: Weaker, more diffuse isosurfaces would be expected in the regions corresponding to non-covalent interactions. For instance, a broad, disc-shaped isosurface might appear between the two phenyl rings, indicative of a π-π stacking interaction. nih.govrsc.org Smaller, localized isosurfaces would also be expected to appear between specific hydrogen atoms and the π-systems of the aromatic rings, corresponding to C-H···π interactions. mdpi.com
The color-coding of these IRI surfaces would further elucidate the nature of these interactions:
Blue regions would indicate strong, attractive interactions, such as those found in covalent bonds.
Green regions would signify weak, attractive interactions, such as van der Waals forces and C-H···π interactions. researchgate.net
Red regions would denote repulsive interactions, which might be observed in areas of steric clash.
The combination of QTAIM and IRI analysis provides a comprehensive theoretical framework for understanding the electronic structure and non-covalent interactions within this compound. While QTAIM offers quantitative data on the strength and nature of specific interactions, IRI provides an intuitive and visually informative map of these interactions across the entire molecule. researchgate.net
Applications in Advanced Materials Science
Design and Synthesis of Liquid Crystalline Materials
The rod-like geometry and polarizable nature of molecules derived from 4-[4-(Benzyloxy)phenyl]aniline make them excellent candidates for the creation of thermotropic liquid crystals. These materials exhibit intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states.
The characterization of newly synthesized liquid crystalline materials is essential to understand their phase behavior. Two primary techniques are employed for this purpose: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). nih.gov
DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature. bhu.ac.inmdpi.com It precisely determines the temperatures of transitions, such as from a crystalline solid to a smectic or nematic liquid crystal phase, and from the liquid crystal phase to the isotropic liquid state, along with the associated enthalpy changes (ΔH). mdpi.comresearchgate.net
POM is a crucial tool for identifying the specific type of mesophase. bhu.ac.inmdpi.com As liquid crystals are optically anisotropic, they exhibit unique textures when viewed between crossed polarizers. bhu.ac.in For example, the smectic A (SmA) phase, a layered structure where molecules are aligned perpendicular to the layer planes, often displays characteristic fan-shaped or homeotropic textures upon cooling from the isotropic liquid. researchgate.net
Table 1: Illustrative Phase Transition Data for a Benzyloxy-Containing Schiff Base Liquid Crystal
This table presents typical data obtained from DSC analysis for analogous liquid crystal systems to illustrate the characterization process.
| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Smectic A | 125.5 | 32.8 |
| Smectic A to Isotropic | 138.2 | 1.9 |
Thermodynamic Characteristics Research via Inverse Gas Chromatography (IGC)
Inverse Gas Chromatography (IGC) is a highly effective and versatile technique for determining the thermodynamic properties of liquid crystalline materials at infinite dilution. researchgate.netnih.govfigshare.com In this method, the liquid crystal compound is used as the stationary phase within a gas chromatography column. nih.gov Various volatile organic compounds (probes) are then injected, and their retention times are measured over a range of temperatures. nih.gov
This approach allows for the investigation of thermodynamic interactions between the liquid crystal and the probe molecules. researchgate.netfigshare.com Key parameters that can be calculated from IGC data include the Flory-Huggins interaction parameter (χ), which describes the miscibility of the probe solvent and the liquid crystal, and the weight fraction activity coefficient at infinite dilution (Ω₁^∞). researchgate.net Furthermore, IGC is particularly useful for assessing the geometric selectivity of a liquid crystal phase for separating structural isomers, such as butyl acetate (B1210297) or alcohol isomers. nih.govnih.gov By analyzing these thermodynamic interactions, researchers gain valuable insights into the molecular recognition mechanisms that govern the material's properties. africaresearchconnects.com
Organic Electronics and Optoelectronic Devices
The electronic characteristics of this compound, particularly the electron-donating nature of the aniline (B41778) group, make it a valuable component in the design of organic materials for electronic and optoelectronic applications.
Molecules designed with a Donor-π-Acceptor (D-π-A) architecture are at the forefront of research into materials for nonlinear optics (NLO). nih.govresearchgate.net These systems feature an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. nih.govnih.gov This arrangement facilitates an efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov
The this compound moiety is well-suited to act as the electron donor in such systems. The ICT process polarizes the molecule, creating a "push-pull" system that can lead to a large second hyperpolarizability, which is a measure of the third-order NLO response. nih.govnih.gov Materials with strong NLO properties are in high demand for a variety of applications in optoelectronics and photonics, including optical switching and electro-optic modulation. nih.govjhuapl.edu The design and synthesis of high-performance organic NLO materials often focus on increasing the molecule's conjugation length and incorporating strong donor and acceptor groups to enhance the ICT effect. nih.gov
The D-π-A framework is also the fundamental design principle for organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govresearchgate.net In a DSSC, the dye absorbs sunlight and injects an excited electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the generation of electric current. researchgate.netmdpi.com
Research in Medicinal Chemistry and Biological Activity
Anticancer Properties and Cytotoxicity Studies
Derivatives based on the 4-[4-(benzyloxy)phenyl]aniline core have been synthesized and evaluated for their potential as anticancer agents, demonstrating cytotoxicity against various human cancer cell lines and showing promise in both in vitro and in vivo models.
A series of 4-anilinoquinolinylchalcone derivatives, which incorporate the 4-(benzyloxy)aniline (B124853) moiety, were synthesized and tested for their antiproliferative activities against human liver cancer (Huh-7) and breast cancer (MDA-MB-231) cell lines. nih.gov These compounds generally exhibited cytotoxicity against these cancer cells while showing low cytotoxicity against normal human lung fibroblast cells (MRC-5), suggesting a degree of selectivity for cancer cells. nih.gov
Another study focused on 4-anilino-2-phenylquinoline derivatives, evaluating their cell growth inhibition properties against a panel of 60 human cancer cell lines. nih.gov Certain compounds from this series showed significant cytotoxic effects, particularly against non-small cell lung cancer (NCI-H226) and breast cancer (MDA-MB-231) cell lines. nih.gov Furthermore, novel phenoxy-N-phenylaniline derivatives were assessed for their cytotoxic activities in different colon cancer cell lines, including HT29 and HCT 15, where they displayed potent inhibitory effects. nih.gov
From the 4-anilinoquinolinylchalcone series, the compound (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one, designated as 4a , was identified as a lead compound. It was found to be selectively active against the MDA-MB-231 breast cancer cell line with a half-maximal inhibitory concentration (IC50) value of 0.11 μM. nih.gov Other derivatives in this series also showed potent cytotoxicity, with IC50 values below 2.03 μM against the tested cancer cell lines. nih.gov
In a separate study of 4-anilino-2-phenylquinoline derivatives, compound 11 (4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline) was found to be particularly active against MDA-MB-231 breast cancer cells, with a 50% growth inhibition (GI50) value of 0.04 μM. nih.gov
The screening of phenoxy-N-phenylaniline derivatives led to the discovery of compound 42 (4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline) as a lead compound with excellent cytotoxicity, recording IC50 values of 0.32 μM and 0.51 μM in HT29 and HCT 15 colon cancer cells, respectively. nih.gov
| Compound | Derivative Class | Cell Line | Cancer Type | IC50 / GI50 (μM) | Source |
|---|---|---|---|---|---|
| 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 | Breast | 0.11 | nih.gov |
| 4a | 4-Anilinoquinolinylchalcone | Huh-7 | Liver | 1.47 | nih.gov |
| 4d | 4-Anilinoquinolinylchalcone | MDA-MB-231 | Breast | 0.18 | nih.gov |
| 4d | 4-Anilinoquinolinylchalcone | Huh-7 | Liver | 0.69 | nih.gov |
| 11 | 4-Anilino-2-phenylquinoline | MDA-MB-231 | Breast | 0.04 | nih.gov |
| 11 | 4-Anilino-2-phenylquinoline | NCI-H226 | Non-Small Cell Lung | 0.94 | nih.gov |
| 42 | Phenoxy-N-phenylaniline | HT29 | Colon | 0.32 | nih.gov |
| 42 | Phenoxy-N-phenylaniline | HCT 15 | Colon | 0.51 | nih.gov |
Further investigation into the mechanism of action for the lead compound 4a revealed its ability to induce apoptosis in breast cancer cells. nih.gov Studies showed that compound 4a causes a depletion of adenosine (B11128) triphosphate (ATP) within MDA-MB-231 cells. nih.gov This energy crisis is coupled with the triggering of reactive oxygen species (ROS), which in turn leads to the activation of caspases 3 and 7. nih.gov This ROS-dependent caspase activation is a key step in the execution phase of apoptosis, ultimately leading to cancer cell death. nih.govnih.gov The compound was also observed to induce more significant apoptosis at concentrations of 5 and 10 μM compared to a 1 μM concentration. nih.gov
The anticancer potential of derivatives has also been explored in animal models. The lead compound 42 from the phenoxy-N-phenylaniline series was evaluated in an HT29 tumor xenograft model. nih.gov The study demonstrated that after 30 days of treatment, compound 42 exhibited excellent efficacy in inhibiting tumor growth in vivo. nih.gov
Anti-tubercular Activity Against Mycobacterium tuberculosis (Mtb)
The core structure of this compound has been instrumental in the development of compounds with potent anti-tubercular properties.
A series of 4-anilinoquinolines and 4-anilinoquinazolines were screened for their inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov This screening identified several key structural features important for anti-Mtb activity, including the benzyloxy aniline (B41778) moiety and a 6,7-dimethoxy quinoline (B57606) ring. nih.govnih.gov
The screening led to the identification of a highly potent compound, 34 (6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine), which exhibited a minimum inhibitory concentration (MIC90) value in the range of 0.63-1.25 μM against Mtb. nih.govnih.gov This compound demonstrated robust activity even at low concentrations, though the killing effect plateaued at 5 μM. Importantly, the identified compounds showed limited toxicity in a human skin fibroblast cell line counter-screen, indicating potential for further development. nih.gov
| Compound | Scaffold | Target Organism | MIC90 (μM) | Source |
|---|---|---|---|---|
| 34 | 4-Anilinoquinoline | Mycobacterium tuberculosis | 0.63-1.25 | nih.govnih.gov |
Definition of Key Structural Features for Mtb Inhibition (e.g., Benzyloxy Aniline, 6,7-Dimethoxy Quinoline Ring)
In the quest for novel treatments for tuberculosis, specific structural motifs have been identified as crucial for the inhibition of Mycobacterium tuberculosis (Mtb). The benzyloxy aniline and the 6,7-dimethoxy quinoline ring are two such pharmacophores that have demonstrated significant promise.
The benzyloxy aniline moiety is a key feature in a series of synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines that have been evaluated for their ability to inhibit the Mtb H37Rv strain. nih.gov The presence of this bulky benzyloxybenzyl group is a strategic design element in developing new compounds with potent activities against Mtb. nih.gov Studies on these compounds aim to advance the understanding of the structure-activity relationship (SAR) for this class of molecules. nih.gov While research on 4-aminoquinolines containing the benzyloxybenzyl system is emerging, it builds upon the broader investigation of quinoline derivatives as anti-tubercular agents. nih.gov
The 6,7-dimethoxy quinoline ring is another critical structural feature found in compounds with anti-tubercular activity. For instance, bedaquiline, a diarylquinoline anti-tubercular drug, functions as an ATP synthase inhibitor. researchgate.net Other quinoline derivatives have been shown to target different pathways; for example, some act as glutamate (B1630785) kinase activators, inducing Mtb killing through proline-derived redox imbalance and the production of reactive oxygen species. researchgate.net The strategic placement of substituents on the quinoline ring is vital for activity. For example, in a series of 2-([1,1'-biphenyl]-4-yl) quinoline carboxylic acids, the introduction of halogens at the C-6 position of the quinoline ring enhanced inhibition of Mtb H37Rv, whereas substitution at the C-8 position led to a loss of activity. mdpi.com
The combination of these key structural features in hybrid molecules is a strategy employed in the development of potent Mtb inhibitors. The benzyloxy aniline component can be systematically modified to explore its impact on antimycobacterial activity, while the quinoline nucleus, particularly with substitutions like the 6,7-dimethoxy pattern, is a well-established pharmacophore in anti-TB drug discovery. nih.govresearchgate.net
Antimicrobial and Antifungal Evaluations
Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The core aniline structure is a common feature in many compounds exhibiting a broad spectrum of activity against various pathogens.
Studies on related structures, such as pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline group, have shown that these compounds can exhibit significant antifungal effects. researchgate.net For instance, certain derivatives displayed notable activity against Fusarium graminearum, with efficacy superior to the standard fungicide hymexazol. researchgate.net The substitution pattern on the aniline ring was found to be a critical determinant of antifungal potency. researchgate.net
Similarly, research on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives has identified potent agents against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. mdpi.com The nature and position of substituents on the aniline moiety significantly influenced the minimum inhibitory concentration (MIC) values. mdpi.com For example, disubstituted aniline derivatives generally showed better activity than their mono-substituted counterparts. mdpi.com
While direct antimicrobial and antifungal data for this compound is not extensively detailed in the provided context, the activity of structurally similar compounds suggests that it is a promising scaffold for the development of new antimicrobial and antifungal agents. The data from related compounds are summarized in the table below.
Table 1: Antimicrobial and Antifungal Activity of Related Aniline Derivatives
| Compound Class | Test Organism | Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-one derivatives | Fusarium graminearum | EC50 value of 5.61 µg/mL for compound 5m |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococcus aureus | MIC values in the range of 3.12–6.25 µg/mL for a 3-chloro-4-methyl aniline derivative |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Bacillus subtilis | MIC value as low as 12.5 μg/mL for a 4-fluoro-3-methyl aniline derivative |
Enzyme Interaction Studies and Biochemical Assays as Molecular Probes
The this compound scaffold and its analogs have been utilized in enzyme interaction studies and as molecular probes to investigate biochemical pathways. The related compound, 4-(Benzyloxy)phenol (4-BOP), has been explored for its immunomodulatory activity in the context of mycobacterial infections. nih.gov This research demonstrated that 4-BOP can induce IL-35 signaling in mycobacteria-infected cells through the JAK1/STAT3 pathway, highlighting its role in modulating host immune responses. nih.gov Such studies showcase how compounds with a benzyloxy-phenyl structure can serve as probes to dissect complex cellular signaling cascades.
In the broader context of enzyme inhibition, aniline derivatives are frequently investigated as potential inhibitors of various enzymes. For example, studies on inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (DHFR) have explored various chemotypes, some of which contain aniline-like substructures. researchgate.net These inhibitors are evaluated for their in vitro inhibition of the purified enzyme and their efficacy against bacterial growth. researchgate.net
The utility of these compounds as molecular probes extends to understanding enzyme mechanisms. For instance, kinetic isotope effect methods have been employed to study the enzymatic oxidation of L-DOPA, a process catalyzed by enzymes like horseradish peroxidase. nih.gov While not directly involving this compound, these studies exemplify the types of biochemical assays where such molecules could be used to probe enzyme active sites and reaction mechanisms.
Development as Pharmaceutical Intermediates
The structural components of this compound, particularly the benzyloxyaniline moiety, are valuable building blocks in organic synthesis, serving as key pharmaceutical intermediates. 4-Benzyloxyaniline is recognized as a versatile intermediate in the synthesis of a variety of biologically active molecules. indiamart.com It is employed in the creation of benzoxazole (B165842), quinazoline (B50416), and phenylurea derivatives, which have demonstrated a range of therapeutic activities, including anti-cancer and anti-inflammatory properties. indiamart.com
The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines as potential antimycobacterial agents highlights the direct application of benzyloxyaniline derivatives as intermediates. nih.gov In these syntheses, 4-(benzyloxy)benzylamines are prepared and subsequently reacted to form the final quinoline-based compounds. nih.gov The adaptability of the benzyloxyaniline structure allows for the introduction of various substituents, enabling the generation of compound libraries for structure-activity relationship studies. nih.gov
The commercial availability of 4-benzyloxyaniline as a chemical intermediate underscores its importance in the pharmaceutical and chemical industries. indiamart.comlongshinebiotech.com Its use as a precursor facilitates the construction of more complex molecules with desired pharmacological profiles.
Ligational Behavior Towards Metal Salts (for related azo derivatives)
Azo derivatives of aniline and related aromatic amines have been extensively studied for their ability to form metal complexes. These azo compounds can act as ligands, coordinating with various metal ions to form chelates with distinct chemical and physical properties. researchgate.net The coordination typically occurs through the nitrogen atoms of the azo group and other donor atoms present in the ligand structure, such as the oxygen of a phenolic group. researchgate.net
For instance, azo compounds derived from 4-acetamidophenol and substituted anilines have been shown to form octahedral complexes with Ni(II) and Cu(II) ions. researchgate.net In these complexes, the azo ligand coordinates to the metal ion in a bidentate fashion through the azo nitrogen and a deprotonated phenolic oxygen. researchgate.net Similarly, metal chelates of a sulfafurazole azo dye derivative have been synthesized and characterized, with the resulting complexes exhibiting octahedral geometries. nih.gov
The synthesis of azo ligands often involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. jmchemsci.com An azo derivative of this compound would be expected to exhibit similar ligational behavior, with the potential for the azo group and potentially other functional groups to coordinate with metal salts. The resulting metal complexes could have interesting electronic, magnetic, and biological properties, making them candidates for applications in catalysis, materials science, and medicine.
Structure Activity Relationship Sar and Molecular Design Principles
Influence of Benzyloxy Group Substitution on Reactivity and Biological Activity
Alterations to the benzyloxy group can profoundly impact biological activity. For instance, in the design of kinase inhibitors, the benzyloxy moiety often occupies hydrophobic pockets within the enzyme's active site. The substitution pattern on the benzyl (B1604629) ring is a key determinant of inhibitory potency. In one study on quinazoline (B50416) derivatives, a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) derivative demonstrated significantly higher antiproliferative activity compared to reference drugs, highlighting the positive impact of specific halogen substitutions on the benzyloxy ring. mdpi.com The size, lipophilicity, and electronic nature of these substituents dictate the strength and specificity of van der Waals and hydrophobic interactions with the target protein.
Impact of Aniline (B41778) Core Modifications on Molecular Properties
The aniline core is a critical component of numerous pharmacologically active compounds, and its modification is a key strategy in drug design. cresset-group.combiopartner.co.uk However, the aniline motif is also associated with metabolic instability and potential toxicity, often classified as a "structural alert". nih.govacs.org Consequently, modifications to the aniline core of scaffolds like 4-[4-(Benzyloxy)phenyl]aniline are pursued to enhance safety, improve metabolic profiles, and fine-tune biological activity. cresset-group.com
Modifications can include the introduction of various substituents onto the aniline ring. The electronic properties of these substituents have a pronounced effect on the physicochemical properties of the aniline moiety. researchgate.net Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the aniline nitrogen atom. journaleras.com This reduction in electron density lowers the pKa of the amino group, making it less basic. youtube.com Conversely, electron-donating groups, like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density on the nitrogen, thereby increasing its basicity. researchgate.netyoutube.com These changes in pKa can significantly affect a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to form ionic interactions with its biological target.
Geometric properties are also altered by substitution. The aniline molecule is nonplanar, with the amino group situated at an angle to the benzene (B151609) ring. researchgate.netjournaleras.com Electron-withdrawing substituents tend to decrease this angle, favoring a more planar conformation, while electron-donating groups have the opposite effect. researchgate.net Such conformational changes can impact how the molecule fits into a receptor's binding site. By strategically modifying the aniline core, medicinal chemists can mitigate potential toxicities and improve selectivity, reducing off-target effects. cresset-group.com
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design involves the deliberate modification of a lead compound to optimize its interaction with a biological target, thereby enhancing its potency and selectivity. For scaffolds based on this compound, several strategies are employed.
One primary strategy is structure-based design , which utilizes knowledge of the three-dimensional structure of the target protein. By analyzing the binding pocket, modifications can be designed to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) and minimize unfavorable ones. For instance, if a binding site has a specific hydrophobic pocket, the benzyloxy group can be tailored with lipophilic substituents to fill that pocket, increasing binding affinity. mdpi.com Similarly, introducing hydrogen bond donors or acceptors on the aniline ring can form specific interactions with amino acid residues in the target, enhancing both potency and selectivity.
Another approach is the bioisosteric replacement of the aniline group to improve drug-like properties. nih.gov Since anilines can be metabolically labile, replacing them with saturated isosteres can mitigate these liabilities while preserving or enhancing efficacy. nih.govacs.org This strategy aims to maintain the spatial arrangement and electronic properties necessary for biological activity while improving the metabolic stability of the molecule.
Hybridization is another effective design strategy. This involves combining the this compound scaffold with other pharmacologically active fragments to create a single hybrid molecule with dual or enhanced activity. For example, hybrid compounds have been designed by linking 4-anilinoquinazolines with substituted triazoles, resulting in potent cytotoxic agents against various cancer cell lines. nih.gov This approach can lead to multi-target inhibitors, which are often more effective in treating complex diseases like cancer. mdpi.commdpi.com By understanding the SAR of the core scaffold, these hybrid molecules can be rationally designed to ensure that the different pharmacophores are correctly oriented for optimal interaction with their respective targets.
Substituent Effects (SE) on Physicochemical and Biological Properties
The addition of substituents to the this compound scaffold systematically alters its properties, a phenomenon that can be quantitatively analyzed to guide drug design. The electronic and steric effects of substituents are paramount in determining a compound's reactivity, lipophilicity, and ultimately, its biological activity.
Lipophilicity, often expressed as logP, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing aromatic substituents generally increases the lipophilicity of the resulting derivatives. mdpi.com The position of substitution on the aniline ring also has a significant impact; for instance, para-substituted derivatives can exhibit significantly different lipophilicity compared to ortho- or meta-substituted analogs, potentially due to greater system rigidity and altered intramolecular interactions. mdpi.com
The electronic nature of substituents directly influences the basicity of the aniline nitrogen. As shown in the table below, electron-donating groups (EDGs) increase the pKa, making the aniline more basic, while electron-withdrawing groups (EWGs) decrease the pKa, making it less basic. This modulation of basicity is crucial for target interaction, especially if protonation of the nitrogen is required for binding.
| Substituent (at para-position) | Substituent Type | Effect on Aniline Nitrogen Basicity (pKa) | General Impact on Biological Activity |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating (EDG) | Increase | Can enhance activity by increasing electron density for H-bonding or cation-π interactions. mdpi.com |
| -CH₃ (Methyl) | Electron-Donating (EDG) | Increase | Increases lipophilicity and can provide favorable steric interactions. nih.gov |
| -Cl (Chloro) | Electron-Withdrawing (EWG) | Decrease | Increases lipophilicity; its specific position can be crucial for potent interactions in hydrophobic pockets. mdpi.com |
| -NO₂ (Nitro) | Strong Electron-Withdrawing (EWG) | Significant Decrease | Drastically reduces basicity, which can be detrimental or beneficial depending on the target's electronic requirements. youtube.com |
| -CN (Cyano) | Strong Electron-Withdrawing (EWG) | Significant Decrease | Reduces basicity and can act as a hydrogen bond acceptor. researchgate.net |
Studies on various aniline-based compounds confirm these trends. For example, in a series of 4-anilinoquinolinylchalcone derivatives, compounds with an electron-donating methoxy group were found to be more cytotoxic to cancer cells than those with an electron-withdrawing fluorine atom. mdpi.com This demonstrates a direct correlation between the electronic effects of a substituent and the resulting biological outcome.
Correlation of Computational Parameters with Experimental Biological Outcomes
Computational chemistry provides powerful tools to predict and rationalize the biological activity of molecules, saving time and resources in the drug discovery process. For derivatives of this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to establish correlations between calculated molecular properties and experimentally observed biological data.
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.gov In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), molecules are described by their steric and electrostatic fields. researchgate.net By analyzing a series of aniline derivatives, a CoMFA model can generate contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net These models allow for a deeper understanding of the structural features responsible for potency and selectivity, guiding the design of more effective analogues. nih.gov Natural charge on the amino nitrogen, for instance, has been shown to correlate well with the pKa, providing a useful descriptor for QSAR studies. researchgate.net
Molecular docking is another critical computational tool. It predicts the preferred orientation of a molecule when bound to a target protein. For aniline-based inhibitors, docking studies can reveal the specific binding mode within an enzyme's active site. mdpi.com For example, docking simulations of 4-anilinoquinazoline (B1210976) derivatives into the ATP binding site of EGFR tyrosine kinase can predict how different substituents on the aniline and quinazoline rings interact with key amino acid residues. nih.govsid.ir These simulations can show, for instance, that an amide group forms crucial hydrogen bonds or that a benzene group engages in π-π stacking interactions. mdpi.com The predicted binding energies from these simulations often correlate with experimental inhibitory activities (e.g., IC₅₀ values), validating the computational model and providing a rational basis for designing new, more potent inhibitors. mdpi.com
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in Crystalline Structures (e.g., N—H⋯N, C—H⋯O)
In the crystalline lattice of 4-[4-(Benzyloxy)phenyl]aniline, hydrogen bonding is a primary directional force influencing molecular packing. The aniline (B41778) group (-NH₂) is a potent hydrogen bond donor, while the nitrogen and the oxygen atom of the benzyloxy group can act as acceptors. This leads to the formation of specific, repeating patterns of intermolecular connections.
One of the fundamental hydrogen bonds anticipated in the crystal structure is the N—H⋯N interaction. In this arrangement, the hydrogen atom of an aniline group from one molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule. This type of interaction often leads to the formation of one-dimensional chains or tapes of molecules.
| Donor | Acceptor | Interaction Type | Potential Supramolecular Motif |
|---|---|---|---|
| N-H (Aniline) | N (Aniline) | N—H⋯N | Linear chains, catemeric motifs |
| C-H (Aromatic) | O (Benzyloxy) | C—H⋯O | Cross-linking of molecular chains, formation of 2D sheets |
Aromatic π-Stacking Interactions
The presence of multiple phenyl rings in this compound makes it highly susceptible to π-stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic systems. In the solid state, these interactions are crucial for the dense packing of molecules.
Two primary geometries of π-stacking are possible: face-to-face and edge-to-face (or T-shaped). In the face-to-face arrangement, the planes of the aromatic rings are largely parallel to each other. In the edge-to-face conformation, a hydrogen atom of one aromatic ring points towards the center of the π-face of another. The specific arrangement adopted in the crystal structure of this compound would be a balance between maximizing attractive π-π interactions and minimizing steric hindrance.
| Interaction Type | Interacting Moieties | Typical Inter-planar Distance (Å) | Potential Impact on Crystal Packing |
|---|---|---|---|
| π-π Stacking | Phenyl-Phenyl, Biphenyl-Phenyl | 3.4 - 3.8 | Formation of columnar stacks or herringbone patterns |
Charge-Assisted Hydrogen Bonding in Polarized Molecular Systems
While this compound is a neutral molecule, the concept of charge-assisted hydrogen bonding becomes relevant in scenarios where the molecule is part of a multi-component system, such as a co-crystal or a salt, or in electronically excited states where charge separation can occur. In such polarized systems, the strength of hydrogen bonds can be significantly enhanced.
For instance, if the aniline nitrogen were to be protonated, forming an anilinium cation, the resulting N⁺—H⋯X⁻ hydrogen bonds (where X is a counter-ion) would be substantially stronger than their neutral counterparts. This enhanced interaction is due to the increased electrostatic attraction between the charged donor and acceptor. Similarly, deprotonation of a suitable acidic partner in a co-crystal could lead to a negatively charged acceptor, which would also strengthen the hydrogen bond.
Molecular Self-Assembly and Organization
The interplay of the aforementioned non-covalent interactions drives the molecular self-assembly of this compound into ordered supramolecular structures. The directionality of hydrogen bonds combined with the less directional but significant π-stacking interactions can lead to the formation of well-defined architectures, such as nanofibers, nanorods, or crystalline networks.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic benzyloxy proton signals at δ 5.05–5.15 ppm and aromatic protons in the δ 6.8–7.4 ppm range .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for intermediates like methyl 10-((4-(benzyloxy)phenyl)amino)-10-oxodecanoate .
- Melting Point Analysis : Sharp melting points (e.g., 228°C for hydrochloride salts) indicate crystallinity and purity .
What safety precautions are essential when handling this compound?
Basic
As a substituted aniline, it poses risks of skin/eye irritation and potential carcinogenicity. Key precautions include:
- Use of nitrile gloves, lab coats, and fume hoods to avoid direct contact or inhalation .
- Immediate rinsing with water for 15 minutes upon skin/eye exposure .
- Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
How is this compound utilized in designing antiproliferative agents?
Advanced
The compound serves as a pharmacophore in retinoid-like molecules. For example, coupling 4-(benzyloxy)aniline hydrochloride with decanoic acid derivatives via DIC-mediated symmetric anhydride formation yields antiproliferative agents. Biological assays require IC₅₀ determination using MTT tests on cancer cell lines (e.g., MCF-7), with results validated against controls like cisplatin .
What role does this compound play in materials science, particularly liquid crystals?
Advanced
Its derivatives act as mesogens in liquid crystals. Schiff-base analogs (e.g., 4-(undec-10-enyloxy)-2-hydroxybenzylidene-4-(2-methylbutoxy)aniline) exhibit thermotropic behavior. Characterization via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) identifies phase transitions (nematic → isotropic) at 120–150°C . The benzyloxy group enhances solubility in nonpolar solvents, critical for thin-film applications .
How can cross-coupling reactions expand the utility of this compound in organic electronics?
Advanced
Suzuki-Miyaura coupling with boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives) enables synthesis of conjugated polymers. Reaction conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃, 80°C in THF) yield electroluminescent materials with tunable bandgaps (2.8–3.2 eV) for OLEDs .
How should researchers address discrepancies in reported synthetic yields or purity claims?
Q. Advanced
- Reproducibility : Validate methods using identical reagents (e.g., NaH in DMF vs. K₂CO₃ in acetone) .
- Analytical Cross-Check : Compare HPLC retention times and mass spectrometry (HRMS) data with literature .
- Batch Analysis : Perform ≥3 independent syntheses to assess yield variability (e.g., 72% ± 5% for methyl 10-((4-(benzyloxy)phenyl)amino)-10-oxodecanoate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
